molecular formula C24H23N3O5S B2888287 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 799825-96-0

2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2888287
CAS RN: 799825-96-0
M. Wt: 465.52
InChI Key: HSWLVVCTIGVAHT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a tetrahydroquinoline core, a furan ring, and a cyano group . It also contains a sulfanyl group attached to an acetamide moiety with a 2,4-dimethoxyphenyl substituent.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized by condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide . Another synthesis involved the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .

Scientific Research Applications

Structural Analysis and Compound Synthesis

Studies on structurally related compounds demonstrate the broad potential of quinoline derivatives in scientific research, particularly in the synthesis of complex molecules and elucidation of their properties. For instance, Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline solids upon treatment with various acids, and their ability to form host-guest complexes with enhanced fluorescence emission properties. This research suggests the relevance of such compounds in developing new materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Another example is the work by Dyachenko et al. (2015), who synthesized substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, demonstrating the versatility of these compounds in organic synthesis. The structural determination through X-ray analysis highlighted their potential in the development of new chemical entities with possible pharmacological activities (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Potential Pharmacological Activities

The synthesis and analysis of compounds structurally related to 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide have shown promise in various pharmacological areas. For example, research on similar tetrahydroisoquinoline and related derivatives has led to insights into their potential anticancer activities, as well as their ability to interact with biological targets (Sayed et al., 2022). The detailed structural analysis and biological evaluation of these compounds contribute to the understanding of their mechanism of action and potential therapeutic applications.

Future Directions

The most potent and selective cytotoxic effect was found in 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides against CCRF-CEM and SR leukemia cell lines . This suggests that similar compounds, including the one you’re interested in, could be further optimized and studied as potential anticancer agents.

properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-30-14-8-9-16(20(11-14)31-2)26-21(29)13-33-24-15(12-25)22(19-7-4-10-32-19)23-17(27-24)5-3-6-18(23)28/h4,7-11,22,27H,3,5-6,13H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWLVVCTIGVAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

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